molecular formula C9H8BrN3 B1444646 3-bromo-5-(4-methyl-1H-imidazol-1-yl)pyridine CAS No. 1289078-51-8

3-bromo-5-(4-methyl-1H-imidazol-1-yl)pyridine

Cat. No.: B1444646
CAS No.: 1289078-51-8
M. Wt: 238.08 g/mol
InChI Key: VMZLJNZWYGRNCW-UHFFFAOYSA-N
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Description

3-bromo-5-(4-methyl-1H-imidazol-1-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a bromine atom at the 3-position and a 4-methyl-1H-imidazol-1-yl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-(4-methyl-1H-imidazol-1-yl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-bromo-5-chloropyridine and 4-methylimidazole.

    Nucleophilic Substitution: The 4-methylimidazole is reacted with 3-bromo-5-chloropyridine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures (around 100°C) to facilitate the substitution of the chlorine atom with the imidazole group.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-(4-methyl-1H-imidazol-1-yl)pyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The imidazole ring can participate in redox reactions, potentially altering the electronic properties of the compound.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used in coupling reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of imidazole N-oxides or other oxidized derivatives.

    Coupling Products: Coupling reactions can yield biaryl or heteroaryl compounds with diverse functional groups.

Scientific Research Applications

3-bromo-5-(4-methyl-1H-imidazol-1-yl)pyridine has several scientific research applications:

    Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It can be employed in the study of enzyme inhibitors or as a ligand in biochemical assays.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-5-(1H-imidazol-1-yl)pyridine: Lacks the methyl group on the imidazole ring, which can affect its reactivity and binding properties.

    3-bromo-5-(4-chloro-1H-imidazol-1-yl)pyridine: The presence of a chlorine atom instead of a methyl group can lead to different electronic and steric effects.

Uniqueness

3-bromo-5-(4-methyl-1H-imidazol-1-yl)pyridine is unique due to the presence of both a bromine atom and a 4-methyl-1H-imidazol-1-yl group, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in medicinal chemistry and material science.

Properties

IUPAC Name

3-bromo-5-(4-methylimidazol-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c1-7-5-13(6-12-7)9-2-8(10)3-11-4-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMZLJNZWYGRNCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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